molecular formula C14H22N2O3 B2716841 Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate CAS No. 2287274-03-5

Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate

Cat. No. B2716841
CAS RN: 2287274-03-5
M. Wt: 266.341
InChI Key: VUSZKQXVPJPUPL-UHFFFAOYSA-N
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Description

Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate, also known as Boc-oxazole-piperidine-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid involves the inhibition of the above-mentioned enzymes, which leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine. This, in turn, leads to an improvement in cognitive function and mood.
Biochemical and Physiological Effects:
Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to improve cognitive function, enhance memory retention, and reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid in lab experiments is its ability to selectively inhibit specific enzymes without affecting others. This allows for a more targeted approach in drug discovery and development. However, one of the limitations of using Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid. One of the potential applications is in the development of novel drugs for the treatment of various neurological and psychiatric disorders. Additionally, further research is required to elucidate the exact mechanism of action and to optimize the synthesis method to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid is a promising chemical compound that has potential applications in drug discovery and development. Its ability to selectively inhibit specific enzymes and exhibit various biochemical and physiological effects makes it an attractive target for further research. However, more studies are required to fully understand its mechanism of action and to optimize its synthesis method for improved bioavailability and pharmacokinetics.

Synthesis Methods

The synthesis of Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid involves a series of chemical reactions that require expertise in organic chemistry. The most common method involves the condensation of tert-butyl 5-formyl-1,2-oxazole-3-carboxylate with piperidine-2-carboxaldehyde in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then treated with tert-butyl chloroformate to obtain the final compound.

Scientific Research Applications

Tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylatepiperidine-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are known to play a crucial role in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

tert-butyl 5-(piperidin-2-ylmethyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)18-13(17)12-9-11(19-16-12)8-10-6-4-5-7-15-10/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSZKQXVPJPUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1)CC2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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